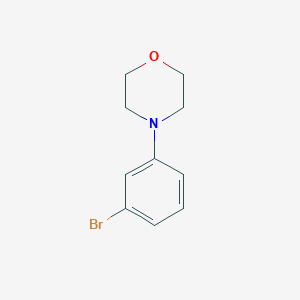

4-(3-Bromophenyl)morpholine

説明

Significance of Aryl Morpholine Scaffolds in Organic and Medicinal Chemistry

The morpholine heterocycle is a prominent feature in numerous approved and experimental drugs, as well as in other bioactive molecules. sci-hub.seresearchgate.net Its prevalence in medicinal chemistry can be attributed to its favorable physicochemical, biological, and metabolic properties, in addition to its straightforward synthetic routes. sci-hub.se The morpholine ring is considered a versatile and readily accessible synthetic building block. sci-hub.se

When incorporated into a larger molecule, the morpholine moiety can enhance potency, improve pharmacokinetic properties, and increase selectivity for biological targets. sci-hub.senih.gov For instance, the addition of a morpholine group to the anticancer agent gefitinib was shown to prolong its mean terminal plasma half-life to 41 hours. sci-hub.se In the case of the antibiotic linezolid, the selection of the morpholine moiety was based on the reduced toxicity and superior pharmacokinetic profile it conferred. sci-hub.se The aryl morpholine scaffold, in particular, has been identified as a key pharmacophore for selective interaction with specific molecular targets, such as the PI3K kinase family. nih.govacs.org These scaffolds are often structurally similar to endogenous neurotransmitters, which can be crucial for crossing the blood-brain barrier. nih.govacs.org

Historical Context and Evolution of Research on 4-(3-Bromophenyl)morpholine

The synthesis of morpholine itself is well-established, often produced industrially by the dehydration of diethanolamine with concentrated sulfuric acid or from diethylene glycol and ammonia under high temperature and pressure. wikipedia.org The preparation of N-substituted morpholine derivatives, such as this compound, is most commonly achieved through the nucleophilic substitution reaction of morpholine with a halogenated hydrocarbon. For this compound, this typically involves reacting morpholine with 3-bromobenzyl chloride in the presence of a base like sodium hydroxide or potassium hydroxide.

Initially, compounds like this compound were primarily utilized as building blocks in organic synthesis. The bromine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig transformations, allowing for the facile introduction of diverse functionalities. vulcanchem.com This reactivity makes it a valuable precursor for creating more complex molecules.

Over time, research has evolved to explore the direct biological applications of this compound and its derivatives. Its structural similarity to known bioactive molecules has prompted investigations into its potential as a lead compound in drug discovery programs.

Overview of Current Research Trajectories and Academic Significance

Current research on this compound and related aryl morpholines is multifaceted, spanning medicinal chemistry, materials science, and catalysis.

In medicinal chemistry , derivatives of this compound are being investigated for a range of therapeutic applications. Research indicates that its derivatives have shown potential anticancer and antimicrobial properties. smolecule.com For example, it has been explored as a lead compound for developing new antibiotics or as an adjunct therapy for resistant bacterial infections. The compound and its derivatives are also being studied for their effects on various biochemical pathways, including those related to oxidative stress. Some morpholine-containing compounds have been investigated as potential inhibitors of enzymes like monoamine oxidase (MAO), which are targets for antidepressant drugs. nih.gov The morpholine ring is a key feature of the MAO-A inhibitor moclobemide and is thought to contribute to its binding affinity and selectivity. nih.gov

In the realm of materials science , this compound is being explored as a precursor for the synthesis of specialty chemicals and polymers. Its unique chemical properties make it suitable for developing new materials with customized functionalities. Morpholine derivatives, in general, are used in polymer chemistry as additives or as catalysts in polymerization processes. smolecule.com

In the field of catalysis , research is underway to evaluate the effectiveness of this compound and its derivatives as catalysts in organic reactions. While the pyrrolidine nucleus is often more efficient in enamine catalysis, recent studies have focused on designing highly efficient morpholine-based organocatalysts. frontiersin.org

The academic significance of this compound lies in its versatility as a scaffold. It serves as a valuable research tool for studying bacterial resistance mechanisms, developing new antimicrobial strategies, and exploring structure-activity relationships in drug design. smolecule.com Its derivatives have been synthesized and evaluated as inhibitors of various enzymes, including carbonic anhydrase-II, which is a target for glaucoma treatment. rsc.org

特性

IUPAC Name |

4-(3-bromophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMIVKDXRGZOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406901 | |

| Record name | 4-(3-Bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197846-82-5 | |

| Record name | 4-(3-Bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4- 3-bromophenyl Morpholine and Its Analogues

Direct Synthesis Approaches to 4-(3-Bromophenyl)morpholine

The most direct methods for the synthesis of this compound involve the formation of a carbon-nitrogen bond between a 3-bromophenyl unit and a morpholine ring. Key strategies include nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): This approach typically involves the reaction of morpholine with an activated 3-halophenyl substrate. While less common for unactivated aryl halides, the reaction can proceed under specific conditions.

Transition-Metal-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination and the Ullmann condensation are powerful and widely used methods for the synthesis of N-aryl amines, including this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an amine with an aryl halide. The synthesis of this compound via this method would involve the reaction of 1-bromo-3-halobenzene with morpholine in the presence of a palladium catalyst and a suitable phosphine ligand. rsc.orglibretexts.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines like RuPhos and BrettPhos often showing high catalytic activity. acs.org The reaction generally requires a base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), and is typically carried out in an inert solvent like toluene or dioxane. rsc.orgnih.gov

Ullmann Condensation: This classic, copper-catalyzed reaction provides an alternative route for N-arylation. iitk.ac.inwikipedia.orgorganic-chemistry.org Traditional Ullmann conditions often require harsh reaction parameters, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications using copper(I) catalysts with supporting ligands can facilitate the reaction under milder conditions. wikipedia.org The synthesis of this compound would involve reacting 3-bromoiodobenzene or 3-dibromobenzene with morpholine in the presence of a copper catalyst.

A nickel-catalyzed C-N cross-coupling has also been explored as a milder, room-temperature alternative. nih.gov This method utilizes a simple nickel(II) salt and light to promote the coupling of amines and aryl halides. nih.gov

General Synthetic Strategies for Bromophenyl-Substituted Morpholine Derivatives

The synthesis of analogues of this compound often involves multi-step sequences where the bromophenyl and morpholine moieties are incorporated into a larger molecular framework.

Mannich Base Derivatizations Incorporating Morpholine and Bromophenyl Moieties

The Mannich reaction is a versatile method for the synthesis of β-amino carbonyl compounds, which can serve as precursors to various heterocyclic systems. While direct synthesis of this compound via a Mannich reaction is not typical, the principles of this reaction are applied in the synthesis of more complex molecules containing both morpholine and bromophenyl groups. For instance, a morpholine derivative can act as the amine component in a Mannich reaction with an appropriate ketone and formaldehyde to yield a Mannich base, which can be further modified.

Microwave-Assisted Synthesis of Morpholine-Based Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various flavonoids and other heterocyclic compounds. The synthesis of chalcones containing a morpholine and a bromophenyl group can be efficiently achieved through microwave-assisted Claisen-Schmidt condensation. This reaction involves the condensation of a morpholine-substituted acetophenone with a bromobenzaldehyde in the presence of a base. For example, (E)-3-(4-bromophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one has been synthesized via this route. tandfonline.com

| Reactant 1 | Reactant 2 | Product |

| 4-morpholinoacetophenone | 4-bromobenzaldehyde | (E)-3-(4-Bromophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one tandfonline.com |

Synthesis of Morpholine-Appended Heterocyclic Systems (e.g., Thiazoles, Pyrazolines, Triazoles)

The this compound scaffold can be incorporated into various heterocyclic systems, leading to compounds with diverse chemical properties.

Thiazoles: Morpholine-containing thiazine derivatives can be synthesized from morpholine-based chalcones. For instance, the reaction of (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones with thiourea in the presence of a base yields 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines. tandfonline.com

Pyrazolines: Pyrazoline derivatives bearing a morpholine and a bromophenyl group can be synthesized by the cyclization of a chalcone with a hydrazine derivative. For example, reacting a substituted chalcone with 4-(2-hydrazinyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine in the presence of an acid catalyst can yield complex pyrazoline-fused systems. mdpi.com

Thiophenes: A multi-step synthesis starting from acetophenone, morpholine, and sulfur can lead to the formation of a phenylthioacetic acid morpholide. orgsyn.org This intermediate can then react with a bromophenacyl bromide to yield a 5-(4-bromobenzoyl)-2-morpholino-3-phenylthiophene. orgsyn.org

Catalytic Approaches and Green Chemistry Considerations in the Synthesis of this compound-Related Structures

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to green chemistry principles to improve efficiency and reduce environmental impact.

In the context of synthesizing this compound and its analogues, palladium- and copper-catalyzed cross-coupling reactions are prime examples of catalytic efficiency. rsc.orgwikipedia.org The development of highly active catalyst systems allows for lower catalyst loadings and milder reaction conditions.

Green chemistry considerations include:

Atom Economy: Reactions like the Buchwald-Hartwig amination have high atom economy as most atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Research is ongoing to replace traditional volatile organic solvents with greener alternatives like water or ionic liquids. Some Ullmann-type C-N bond-forming reactions have been successfully carried out in water.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.com

Catalyst Recovery and Reuse: The use of magnetic nanoparticles as catalyst supports allows for easy separation and recycling of the catalyst, as demonstrated in some Ullmann coupling reactions. researchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is crucial when developing compounds for biological applications where stereochemistry plays a key role. Stereoselective synthesis can be achieved through several strategies:

Use of Chiral Starting Materials: Starting with a chiral precursor, such as a chiral bromophenyl derivative or a chiral morpholine synthon, can introduce stereocenters into the final molecule.

Asymmetric Catalysis: The use of chiral ligands in transition-metal-catalyzed reactions can induce enantioselectivity. For instance, in the Buchwald-Hartwig amination, the use of chiral phosphine ligands like BINAP can lead to the formation of enantioenriched products in intermolecular coupling reactions. libretexts.org

Resolution of Racemates: A racemic mixture of a chiral this compound derivative can be separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

An example of synthesizing a chiral derivative involves the reaction of a substituted chalcone with a chiral hydrazine to produce an enantiomerically enriched pyrazoline derivative. mdpi.com

Chemical Reactivity and Derivatization Strategies of 4- 3-bromophenyl Morpholine

Functionalization of the Bromine Atom in 4-(3-Bromophenyl)morpholine

The bromine atom on the phenyl ring is a versatile handle for introducing new functional groups and building molecular complexity. Cross-coupling reactions are particularly prominent in this regard.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Aryl-Aryl and Aryl-Alkynyl Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. mdpi.com this compound serves as an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction, which forms aryl-aryl bonds, involves the reaction of the aryl bromide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.comrsc.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com For instance, the coupling of this compound with various arylboronic acids can produce a library of biaryl derivatives. The choice of catalyst, base, and solvent system is crucial for optimizing reaction yields. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 85 | |

| Arylboronic acids | PdCl₂(PPh₃)₂ / Xphos | K₂CO₃ | DMF/H₂O | 120 | 77-91 | mdpi.com |

| Arylboronic acids | Pd@PNP | K₂CO₃ | Not Specified | 80 | Good to Excellent | rsc.org |

The Sonogashira coupling is another key palladium-catalyzed reaction that couples terminal alkynes with aryl halides to form aryl-alkynyl bonds. wikipedia.orggold-chemistry.org This reaction typically employs a copper(I) co-catalyst and an amine base. organic-chemistry.orgbyjus.com The Sonogashira coupling is valued for its ability to be performed under mild conditions, often at room temperature. wikipedia.orgbyjus.com This method allows for the introduction of alkyne functionalities, which can be further elaborated, into the this compound scaffold.

Table 2: General Conditions for Sonogashira Coupling

| Reactants | Catalyst System | Base | Solvent | Temperature |

|---|---|---|---|---|

| Aryl Bromide, Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst | Amine (e.g., triethylamine) | DMF, THF | Room Temperature to Heated |

Data derived from general principles of the Sonogashira reaction. wikipedia.orgorganic-chemistry.orgbyjus.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.commasterorganicchemistry.com For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.compressbooks.pub These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. pressbooks.publibretexts.org

In the case of this compound, the morpholino group is an electron-donating group, and the bromine atom is in the meta position relative to it. This arrangement does not favor the standard SNAr mechanism, which relies on electron-withdrawing substituents to activate the ring. sioc-journal.cn Therefore, direct displacement of the bromine atom by a nucleophile via a classical SNAr pathway is generally not a feasible strategy under typical conditions. However, under forcing conditions (high temperatures and pressures) or with the use of strong nucleophiles, substitution might be induced, potentially through a benzyne intermediate. pressbooks.pub

Reactions Involving the Morpholine Moiety of this compound

The morpholine ring itself can undergo various chemical transformations, providing another avenue for derivatization.

Oxidative Ring-Opening Reactions of Morpholine Derivatives

The morpholine ring, while generally stable, can be susceptible to oxidative cleavage under certain conditions. Oxidative ring-opening reactions can lead to the formation of various degradation products. For instance, studies on related N-aryl morpholine derivatives have shown that oxidation can occur. hyphadiscovery.com In some cases, enzymatic oxidation of morpholine-containing compounds can lead to ring-opened metabolites. hyphadiscovery.com The specific products of such reactions would depend on the oxidizing agent used and the reaction conditions. For example, the oxidation of pyrrole-containing heterocycles, which are also nitrogen-containing rings, can result in ring-opened products through an epoxide intermediate. hyphadiscovery.com Similar oxidative pathways could potentially be envisioned for the morpholine ring in this compound, although specific studies on this compound are not widely reported.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the morpholine ring is a nucleophilic center and can participate in reactions with electrophiles. However, in this compound, the nitrogen atom is already substituted with the bromophenyl group, making it a tertiary amine. Therefore, direct N-alkylation or N-acylation at this nitrogen is not possible without prior modification of the ring.

However, if one were to start with a precursor like 3-bromophenylamine and build the morpholine ring, or if the morpholine ring were to be opened and then re-functionalized, N-alkylation and N-acylation would become relevant steps. For example, the synthesis of N-substituted morpholine derivatives often involves the reaction of morpholine with a suitable alkyl or acyl halide. smolecule.com Similarly, N-acylation can be achieved by reacting a secondary amine with an acylating agent like an acid chloride or an anhydride to form an amide. nih.gov

Derivatization Reactions for Analytical or Further Synthetic Applications

Derivatization of this compound is often performed to create new molecules with specific properties or for analytical purposes. The cross-coupling reactions mentioned previously are primary examples of derivatization for synthetic applications, leading to a wide range of biaryl and aryl-alkynyl compounds. wikipedia.org

For analytical purposes, derivatization can be used to improve the detectability of a molecule. For example, morpholine and its derivatives can be reacted to form more volatile or chromophoric compounds suitable for analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). researchgate.net A common derivatization reaction for morpholine involves nitrosation with sodium nitrite under acidic conditions to produce the stable and volatile N-nitrosomorpholine. researchgate.net While this reaction is typically applied to secondary amine morpholines, the principles of derivatization to enhance analytical detection are broadly applicable.

Exploration of Reaction Mechanisms and Kinetic Studies of this compound Transformations

The reactivity of this compound is dominated by the presence of the bromine atom on the phenyl ring, making it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. Understanding the mechanisms and kinetics of these transformations is crucial for optimizing reaction conditions and achieving desired product yields. The primary reactions for this compound involve the formation of new carbon-carbon and carbon-nitrogen bonds, with palladium-catalyzed processes being the most significant.

The mechanistic pathways for the derivatization of this compound generally revolve around catalytic cycles involving a palladium center. The key steps in these cycles include oxidative addition, transmetalation (in the case of Suzuki coupling) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination to release the final product and regenerate the active catalyst. mdpi.com

Mechanism of Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds. For this compound, this reaction would involve coupling with a primary or secondary amine in the presence of a palladium catalyst and a base. The generally accepted mechanism proceeds through several key steps mdpi.com:

Oxidative Addition: The active Pd(0) catalyst species reacts with this compound. The palladium atom inserts itself into the carbon-bromine bond, forming a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex. Computational studies on related systems have shown that in the absence of steric hindrance, dative amine coordination is a relatively facile step. acs.org

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new C-N bond of the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of ligand on the palladium catalyst is critical, as it influences catalyst stability and reactivity. Biarylphosphine ligands, for example, have been developed to create highly active and stable catalysts that can facilitate challenging C-N cross-coupling reactions, even at room temperature. mit.edu

Mechanism of Palladium-Catalyzed Suzuki-Miyaura Coupling

Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound. When this compound is the substrate, it reacts with a boronic acid or ester. The catalytic cycle is widely understood to involve acs.orgresearchgate.net:

Oxidative Addition: Similar to the Buchwald-Hartwig reaction, the catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex. This is a key step where the new carbon-carbon bond framework is assembled on the metal center.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new biaryl product. This step regenerates the Pd(0) catalyst, which continues the cycle.

Kinetic Studies

While specific kinetic studies exclusively on this compound are not extensively documented in publicly available literature, data from analogous systems provide significant insight into the factors governing its transformations. Kinetic analyses of related cross-coupling reactions highlight the profound impact of solvent, base, temperature, and catalyst loading on reaction rates and efficiency. mdpi.comacs.org

For instance, a kinetic study on the Buchwald-Hartwig amination of 4-chloroanisole with morpholine, a structurally related transformation, demonstrated the influence of solvent and temperature on product conversion.

Table 1: Effect of Reaction Conditions on Buchwald-Hartwig Amination Conversion Reaction modeled after the coupling of 4-chloroanisole with morpholine using a palladacycle catalyst. mdpi.com

| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | 2-MeTHF | 80 | 4 | 91 |

| 2 | 1,4-Dioxane | 80 | 4 | 98 |

| 3 | 1,4-Dioxane | 100 | 4 | 100 |

| 4 | CPME | 100 | 4 | >99 |

This data illustrates that both solvent choice and temperature can be fine-tuned to maximize reaction conversion. The move from 2-MeTHF to 1,4-Dioxane at 80 °C led to a notable increase in yield, and a further increase in temperature to 100 °C pushed the reaction to completion. mdpi.com

Further kinetic investigations on other systems have established the reaction order with respect to the catalyst. In the intramolecular hydroamination of certain aminoalkenes, a first-order kinetic dependence on the catalyst concentration was observed. rsc.org Such studies are vital for understanding the rate-determining steps and potential catalyst deactivation pathways. For example, in some C-N coupling reactions, it has been hypothesized that primary amine substrates can displace the phosphine ligand, leading to dormant palladium complexes that require heat to reactivate. mit.edu

Kinetic analysis of a rhodium-catalyzed Suzuki-Miyaura coupling revealed distinct exothermic steps during the reaction, providing crucial information for preventing heat spikes that could destabilize the catalyst during large-scale synthesis. acs.org These principles are directly applicable to optimizing the synthesis of derivatives from this compound.

Spectroscopic and Advanced Structural Characterization of 4- 3-bromophenyl Morpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. While detailed, peer-reviewed ¹H and ¹³C NMR spectral data for 4-(3-Bromophenyl)morpholine are not extensively published, the expected chemical shifts can be inferred from its structure and data on analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine ring and the bromophenyl group. The morpholine protons typically appear as two multiplets due to the protons adjacent to the nitrogen and oxygen atoms. The protons on the phenyl ring are expected to appear in the aromatic region of the spectrum. General key signals are anticipated around ~3.7 ppm for the morpholine protons and between ~7.2–7.5 ppm for the aromatic protons.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the two distinct carbons of the morpholine ring and the six carbons of the 3-bromophenyl ring. The carbon attached to the bromine atom would be significantly influenced by the halogen's electronegativity and heavy atom effect.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity between the morpholine and phenyl rings. However, no specific 2D NMR studies for this compound were identified in the reviewed literature.

| Group | Nucleus | Expected Chemical Shift (δ) ppm | Notes |

|---|---|---|---|

| Morpholine | ¹H | ~3.7 - 3.9 (m, 4H) | Protons adjacent to oxygen (O-CH₂) |

| Morpholine | ¹H | ~3.1 - 3.3 (m, 4H) | Protons adjacent to nitrogen (N-CH₂) |

| Bromophenyl | ¹H | ~7.2 - 7.5 (m, 4H) | Aromatic protons |

| Morpholine | ¹³C | ~66-68 | Carbons adjacent to oxygen (O-CH₂) |

| Morpholine | ¹³C | ~48-50 | Carbons adjacent to nitrogen (N-CH₂) |

| Bromophenyl | ¹³C | ~115-135 | Aromatic carbons |

| Bromophenyl | ¹³C | ~122-124 | Ipso-carbon attached to bromine (C-Br) |

| Bromophenyl | ¹³C | ~150-152 | Ipso-carbon attached to nitrogen (C-N) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, characteristic bands would confirm the presence of the morpholine and substituted phenyl moieties.

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring are found just below 3000 cm⁻¹.

C-O stretching: A strong band corresponding to the C-O-C ether linkage in the morpholine ring is expected around 1115-1125 cm⁻¹.

C-N stretching: The C-N stretching of the tertiary amine within the morpholine ring would be observed in the 1200-1230 cm⁻¹ region.

C-Br stretching: A characteristic band for the carbon-bromine bond is expected at lower frequencies, typically in the range of 600-500 cm⁻¹. sigmaaldrich.com

Aromatic C=C bending: Bands corresponding to the benzene ring substitution pattern would be visible in the fingerprint region (below 1500 cm⁻¹).

No specific experimental IR or Raman spectra for this compound were found, so the table below is based on characteristic functional group frequencies.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Morpholine Ring | 2990 - 2850 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 |

| C-N Stretch (Tertiary Amine) | Morpholine Ring | 1230 - 1200 |

| C-O-C Stretch (Ether) | Morpholine Ring | 1125 - 1115 |

| C-Br Stretch | Bromophenyl Group | 600 - 500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C₁₀H₁₂BrNO, with a verified molecular ion peak at an m/z (mass-to-charge ratio) of 242.11.

The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) can be predicted based on the structure. The presence of bromine would result in a characteristic isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺) with nearly equal intensity. Plausible fragmentation pathways would include:

Loss of a bromine radical (Br•) to give a fragment at m/z ~162.

Cleavage of the morpholine ring, for example, through the loss of a C₂H₄O fragment.

Formation of a bromophenyl cation at m/z 155/157.

| Ion | Formula | m/z (Mass/Charge) | Notes |

|---|---|---|---|

| [M]⁺ | C₁₀H₁₂⁷⁹BrNO | 241.01 | Molecular Ion |

| [M+2]⁺ | C₁₀H₁₂⁸¹BrNO | 243.01 | Isotopic Peak for Bromine |

| [M-Br]⁺ | C₁₀H₁₂NO | ~162 | Predicted fragment from loss of Bromine |

| [C₆H₄Br]⁺ | C₆H₄Br | 155/157 | Predicted bromophenyl cation fragment |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular packing. While a full crystal structure for this compound is not available in the surveyed literature, a key structural parameter has been reported.

| Parameter | Value | Method |

|---|---|---|

| C-Br Bond Length | ~1.89 Å | X-ray Crystallography |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules that can exist as non-superimposable mirror images (enantiomers). This compound does not possess a stereocenter and is an achiral molecule. Therefore, it does not exhibit enantiomerism, and chiroptical characterization techniques are not applicable.

Computational Chemistry and Theoretical Investigations of 4- 3-bromophenyl Morpholine

Density Functional Theory (DFT) Studies on Electronic Structure, Molecular Orbitals, and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. Studies on closely related compounds, such as 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, provide a framework for understanding the electronic properties of 4-(3-Bromophenyl)morpholine. tandfonline.comfigshare.comtandfonline.com

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(2d,p), are employed to optimize the molecular geometry and analyze frontier molecular orbitals (FMOs). tandfonline.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. tandfonline.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. tandfonline.comfigshare.com For morpholine derivatives, these maps typically show negative potential (red regions) around the oxygen atom, indicating a site prone to electrophilic attack, while positive potential (blue regions) is often found elsewhere, highlighting areas for nucleophilic interaction. tandfonline.comresearchgate.net

Table 1: Representative DFT Parameters for a this compound Analog Data based on findings for 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. tandfonline.com

| Parameter | Description | Typical Value | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.7 eV | Electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.2 eV | Electron-accepting capability |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.5 eV | Chemical stability and reactivity |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and the stability of ligand-protein complexes. For morpholine-containing compounds, MD simulations are frequently used to validate molecular docking results and assess the stability of predicted binding poses. mdpi.comnih.gov

In a typical MD simulation of a ligand-receptor complex, the system is solvated in an explicit water model and simulations are run for extended periods, such as 100 to 150 nanoseconds. mdpi.comrsc.org Throughout the simulation, key metrics like the root-mean-square deviation (RMSD) are monitored to assess the stability of the protein and the ligand. Stable RMSD values suggest that the ligand remains securely in the binding pocket. mdpi.comnih.gov These simulations confirm that interactions observed in static docking models, such as hydrogen bonds and π-π stacking, are maintained over time, strengthening the case for the compound's potential biological activity. mdpi.comscilit.com

Table 2: Typical Parameters for Molecular Dynamics Simulations of Morpholine Derivatives

| Parameter | Description | Common Setting | Purpose |

|---|---|---|---|

| Software | Simulation Package | Desmond, Schrödinger | To run the MD simulation |

| Force Field | Set of parameters for the system's energy | OPLS, AMBER | To accurately model molecular interactions |

| Solvent Model | Representation of the aqueous environment | Explicit (e.g., TIP3P) | To simulate physiological conditions |

| Simulation Time | Duration of the simulation | 100-150 ns | To observe dynamic behavior and stability |

| Analysis | Key metrics to evaluate | RMSD, RMSF, Hydrogen Bonds | To quantify stability and interactions |

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method is instrumental in structure-based drug design for identifying potential drug candidates.

For derivatives of this compound, docking studies have been used to explore interactions with various biological targets. For instance, morpholine-based chalcones featuring a bromophenyl group have been docked into the active site of monoamine oxidase A (MAO-A). nih.govmdpi.com The results of such studies include a docking score, which estimates the binding affinity, and a detailed visualization of the binding pose. mdpi.com Key interactions often identified for this class of compounds include:

Hydrogen bonds: The morpholine oxygen can act as a hydrogen bond acceptor.

π-π stacking: The bromophenyl ring can engage in stacking interactions with aromatic amino acid residues like tryptophan (Trp) or tyrosine (Tyr) in the receptor's active site. mdpi.com

These predicted interactions help to explain the structure-activity relationships of the compounds and guide the design of new analogues with improved binding affinity. scilit.com

Table 3: Example Molecular Docking Results for a Bromophenyl-Morpholine Analog Data based on findings for (E)-3-(4-Bromophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one. mdpi.com

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Amino Acid Interactions |

|---|---|---|---|

| MAO-A | Morpholine-based chalcone | -9.45 | Trp-397 (π-π stacking) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, saving time and resources in the drug discovery process.

For morpholine derivatives, QSAR studies have been successfully applied. rsc.org For example, a QSAR model was developed for a series of morpholine-derived thiazoles to predict their inhibitory activity (pIC50) against carbonic anhydrase-II. rsc.orgnih.gov The process involves calculating a set of molecular descriptors (e.g., topological, electronic, steric) for each compound in a training set and then using statistical methods, like genetic algorithm-multiple linear regression (GA-MLR), to build the predictive model. rsc.org Such models help identify which molecular properties are most influential for the desired biological activity, providing a clear rationale for designing more potent derivatives of this compound. nih.gov

Table 4: Common Types of Descriptors Used in QSAR Models

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and properties |

| Topological | Wiener index, Kier & Hall connectivity indices | Atom connectivity and molecular branching |

| Geometrical | Molecular surface area, Molecular volume | 3D shape and size of the molecule |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity |

| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA) | Drug-like properties (solubility, permeability) |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Bromophenylmorpholine Analogues

Before a compound can be considered a viable drug candidate, it must exhibit favorable ADMET properties. In silico ADMET prediction tools are widely used in early-stage drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. rsc.org

For analogues of this compound, various ADMET properties are typically predicted. miguelprudencio.com These include:

Absorption: Prediction of gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. The "BOILED-Egg" model is a common visualization tool for this purpose. rsc.org

Distribution: Evaluation of physicochemical properties based on frameworks like Lipinski's Rule of Five to assess "drug-likeness". miguelprudencio.com

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism. Predictions determine if a compound is a substrate or inhibitor of these enzymes. rsc.org

Toxicity: Assessment of potential risks such as mutagenicity (AMES test) and carcinogenicity. rsc.orgrsc.org

These predictions help prioritize which analogues of this compound should be synthesized and subjected to more rigorous experimental testing. nih.govmdpi.com

Table 5: Key In Silico ADMET Parameters Predicted for Morpholine Analogues

| ADMET Property | Parameter | Desired Outcome for a Drug Candidate |

|---|---|---|

| Absorption | GI Absorption | High |

| BBB Permeation | Yes (for CNS targets), No (for peripheral targets) | |

| Distribution | Lipinski's Rule of Five | No more than 1 violation |

| Metabolism | CYP450 Inhibition | Non-inhibitor (to avoid drug-drug interactions) |

| Toxicity | AMES Toxicity | Negative |

| Carcinogenicity | Non-carcinogen |

Pharmacological and Biological Activity Studies of 4- 3-bromophenyl Morpholine and Its Analogues

General Overview of Biological Activity Profiles of Bromophenylmorpholine Derivatives

Substituted phenylmorpholines are derivatives of 2-phenylmorpholine or the stimulant drug phenmetrazine. wikipedia.org These compounds, including 4-(3-Bromophenyl)morpholine and its analogues, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure, featuring a morpholine ring attached to a bromophenyl group, serves as a versatile scaffold for developing new therapeutic agents. smolecule.com The presence of the bromine atom and the morpholine ring enhances the molecule's reactivity and solubility, facilitating interactions with various biological targets.

Research has revealed that bromophenylmorpholine derivatives exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. smolecule.com The biological activity is largely attributed to the ability of the bromophenyl group to engage in interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological outcomes.

Derivatives of this compound have been investigated for their potential in treating cancer and infectious diseases. Some analogues have also been explored for their effects on the central nervous system, with certain derivatives showing potential as antidepressants or anxiolytics by modulating neurotransmitter systems. smolecule.comsmolecule.com The diverse biological profiles of these compounds underscore their importance as lead structures in drug discovery. researchgate.net

Enzyme Inhibition Studies Involving this compound Derivatives

Derivatives of this compound have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. rsc.org Inhibition of specific CA isoforms, such as CA II, IX, and XII, is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. rsc.orgnih.gov

A study on morpholine-based thiazole derivatives revealed that a 4-para-bromophenyl derivative exhibited good inhibitory potency against bovine carbonic anhydrase-II (bCA-II) with an IC₅₀ value of 23.80 μM, suggesting that larger halogens can increase the activity. rsc.org In another study, novel 4-phenylbutenone derivatives, including bromophenols, were found to be effective inhibitors of human carbonic anhydrase I and II (hCA I and II) isoenzymes, with Kᵢ values in the picomolar range. nih.gov Furthermore, sulfamoyl-benzamide derivatives, including a compound with a 4-bromophenyl substituent, have been identified as potent inhibitors of human nucleoside-triphosphate diphosphohydrolase-1 (h-NTPDase1) and also show affinity for carbonic anhydrases. rsc.org Specifically, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was the most potent inhibitor of h-NTPDase1 with an IC₅₀ of 2.88 ± 0.13 μM. rsc.org

These findings highlight the potential of incorporating the bromophenylmorpholine scaffold in the design of selective and potent carbonic anhydrase inhibitors.

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth and proliferation, and its abnormal activation is common in cancer. nih.govmdpi.com Consequently, PI3K is a significant target for anticancer drug development. nih.gov Several derivatives of this compound have been synthesized and evaluated for their PI3K inhibitory activity.

One study synthesized two series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety, which were then tested for their in vitro cytotoxicity against various human cancer cell lines. nih.govmdpi.com The most promising compound, (R)-4-(2-(3-(4-Bromophenyl)-5-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine, demonstrated excellent cytotoxicity and moderate inhibitory activity against PI3Kα. nih.gov Another study focused on N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine, which showed remarkable inhibitory activity against the PI3K/AKT/mTOR pathway. acs.org This compound led to a significant decrease in the concentrations of PI3K, AKT, and mTOR. acs.org

These studies underscore the potential of bromophenylmorpholine derivatives as a basis for the development of novel PI3K inhibitors for cancer therapy.

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are key targets in the treatment of depression and neurodegenerative diseases. researchgate.netnih.gov Moclobemide, a known MAO-A inhibitor, contains a morpholine ring, which has spurred interest in morpholine-based compounds as potential MAO inhibitors. researchgate.netnih.gov

Research into morpholine-based chalcones has shown their potential as reversible MAO-A inhibitors. mdpi.comresearchgate.net In one study, a series of (E)-3-(substituted-phenyl)-1-(4-morpholinophenyl)prop-2-en-1-ones were synthesized and evaluated for their MAO inhibitory activity. mdpi.com The compound (E)-3-(4-Bromophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one was among the synthesized chalcones. mdpi.com Several compounds in this series displayed potent and selective MAO-A inhibition, with some exhibiting reversible inhibition, which is a desirable characteristic for antidepressant drugs. nih.govmdpi.com Another study on indolyl chalcones identified (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a potent MAO-B inhibitor that also showed acetylcholinesterase inhibition. researchgate.net

These findings suggest that the bromophenylmorpholine scaffold can be effectively utilized in the design of new and selective MAO inhibitors for the management of neurological disorders.

Beyond the well-studied enzymes, derivatives of this compound have shown inhibitory activity against other important enzyme targets.

One area of investigation is their effect on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to Alzheimer's disease. nih.gov Novel 4-phenylbutenone derivatives, including bromophenols, have demonstrated potent inhibition of both AChE and BChE. nih.gov

Additionally, some bromophenylmorpholine analogues have been explored as α-glucosidase inhibitors, which are of interest for the management of type 2 diabetes. mdpi.comnih.gov A series of 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chloride derivatives were synthesized, and the compound containing a 4-bromophenyl group showed potent inhibitory activity against the α-glucosidase enzyme. mdpi.comnih.gov

Furthermore, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was identified as a potent inhibitor of human nucleoside-triphosphate diphosphohydrolase-1 (h-NTPDase1), an enzyme involved in thrombosis and inflammation, with an IC₅₀ value of 2.88 ± 0.13 μM. rsc.org

These diverse enzyme interactions highlight the broad therapeutic potential of this class of compounds.

Monoamine Oxidase (MAO-A) Inhibition

Antimicrobial Activity (Antibacterial and Antifungal)

Derivatives of this compound have demonstrated significant antimicrobial properties, showing activity against a range of bacteria and fungi. smolecule.com The morpholine moiety is a key structural feature in several existing antimicrobial drugs, and its incorporation into novel chemical entities is a common strategy in the development of new antimicrobial agents. heteroletters.orgderpharmachemica.com

Studies have shown that this compound and its analogues possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have shown efficacy against strains like Staphylococcus aureus (including methicillin-resistant Staphylococcus aureus, MRSA) and Escherichia coli. The mechanism of action is thought to involve the disruption of the bacterial cell membrane or interference with essential metabolic pathways. In some cases, the minimum inhibitory concentration (MIC) values for these compounds have been reported to be significantly lower than those of standard antibiotics.

In addition to antibacterial effects, antifungal activity has also been observed. smolecule.comheteroletters.org Certain bromophenylmorpholine derivatives have been screened against fungal strains such as Aspergillus niger and Candida species, showing promising results. heteroletters.orgnih.gov The antifungal action is believed to be similar to that of other morpholine-based fungicides, which inhibit enzymes involved in ergosterol biosynthesis, a crucial component of the fungal cell membrane. nih.gov

The broad-spectrum antimicrobial activity of these compounds makes them promising candidates for further development in the fight against infectious diseases.

Data Tables

Table 1: Carbonic Anhydrase Inhibition by Bromophenylmorpholine Derivatives

| Compound/Derivative Class | Enzyme | Inhibition Metric (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 4-para-bromophenyl morpholine-based thiazole | bCA-II | 23.80 μM (IC₅₀) | rsc.org |

| Novel 4-phenylbutenone bromophenols | hCA I | 158.07-404.16 pM (Kᵢ) | nih.gov |

| Novel 4-phenylbutenone bromophenols | hCA II | 107.63-237.40 pM (Kᵢ) | nih.gov |

Table 2: PI3K Inhibition by Bromophenylmorpholine Derivatives

| Compound | Target | Activity | Reference |

|---|---|---|---|

| (R)-4-(2-(3-(4-Bromophenyl)-5-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine | PI3Kα | Moderate inhibitory activity | nih.gov |

Table 3: MAO Inhibition by Bromophenylmorpholine Analogues

| Compound | Enzyme | Inhibition Metric (IC₅₀) | Reference |

|---|---|---|---|

| (E)-3-(4-Bromophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | MAO-A | Not specified, but part of an active series | mdpi.com |

Anticancer and Antiproliferative Properties in Various Cell Lines

Derivatives of this compound have demonstrated notable anticancer and antiproliferative activities across a range of cancer cell lines. Research indicates that these compounds can inhibit tumor cell growth and induce apoptosis, or programmed cell death, by modulating various signaling pathways.

Studies have shown that morpholine derivatives, including those with a bromophenyl group, possess significant antiproliferative properties. For instance, certain adamantane derivatives of morpholine exhibited potent IC50 values below 10 µM, indicating strong inhibition of cancer cell proliferation. The mechanism behind this activity is believed to involve the induction of apoptosis through mitochondrial pathways.

The anticancer potential of bromophenyl-containing morpholine analogues has been observed in various cancer types. For example, a series of pyrimidine-morpholine hybrids were evaluated for their cytotoxic effects against MCF-7 (breast adenocarcinoma) and SW480 (colorectal adenocarcinoma) cell lines, with some derivatives showing significant activity. researchgate.net Another study on 4H-chromene derivatives linked to a pyrazole-1,2,3-triazole hybrid, synthesized using morpholine as a catalyst, showed potent cytotoxicity against MCF-7, HeLa (cervical cancer), and DU-145 (prostate cancer) cell lines. arkat-usa.org

The following table summarizes the observed anticancer activities of some morpholine derivatives in different cell lines:

| Compound/Derivative Class | Cell Line(s) | Observed Activity | Reference(s) |

| Adamantane derivatives of morpholine | Various cancer cell lines | Strong antiproliferative properties (IC50 < 10 µM) | |

| Pyrimidine-morpholine hybrids | MCF-7, SW480 | Cytotoxic potential (IC50 range of 5.12–117.04 μM) | researchgate.net |

| 4H-chromene-pyrazole-triazole hybrids | MCF-7, HeLa, DU-145 | Potent cytotoxicity (e.g., IC50 of 6.67±0.39 µM for a 4-chlorophenyl analogue against MCF-7) | arkat-usa.org |

| Triazolopyrimidine hybrids | HCT-116, HeLa, MCF-7 | Strong to very strong antitumor activity (e.g., IC50 of 2.42 μM for compound 13c against MCF-7) | rsc.org |

| Bis-pyrazoline hybrids | Four cancer cell lines | Promising antiproliferative activity (mean GI50 ranging from 1.05 µM to 4.80 µM) | nih.gov |

Central Nervous System (CNS) Activity and Neuropharmacological Relevance of Morpholine-Containing Compounds

The morpholine ring is a significant scaffold in the development of drugs targeting the central nervous system (CNS). nih.govnih.govacs.org Its unique physicochemical and conformational properties allow it to effectively cross the blood-brain barrier (BBB), a critical requirement for CNS-active drugs. nih.govnih.govacs.org The presence of a weakly basic nitrogen atom and an oxygen atom gives the morpholine ring a pKa value that enhances solubility in the blood and improves brain permeability. nih.govnih.govacs.org

Morpholine derivatives are utilized in CNS drug discovery for several key purposes:

Enhancing Potency: The morpholine ring can participate in molecular interactions that increase the drug's effectiveness. nih.govnih.govacs.org

Acting as a Scaffold: It can serve as a structural backbone, correctly positioning other chemical groups to interact with their targets. nih.govnih.govacs.org

Modulating Pharmacokinetics/Pharmacodynamics (PK/PD): The morpholine moiety can improve the absorption, distribution, metabolism, and excretion properties of a drug. nih.govnih.govacs.org

Research has explored the role of morpholine-containing compounds in various CNS-related conditions, including:

Mood Disorders and Pain: Modulation of receptors involved in these conditions. nih.govnih.govacs.org

Neurodegenerative Diseases: Targeting enzymes and receptors associated with conditions like Alzheimer's and Parkinson's disease. nih.govnih.govacs.org The morpholine ring is frequently found in inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), key enzymes in the pathology of Alzheimer's disease. nih.gov

CNS Tumors: Inhibition of enzymes involved in the pathology of brain cancers. nih.govnih.govacs.org

Furthermore, some morpholine derivatives have been investigated for their potential in treating seizure disorders, anxiety disorders, and neuropathic pain. google.com For instance, certain substituted morpholine and thiomorpholine derivatives act as potent openers of KCNQ potassium channels, a mechanism relevant to these conditions. google.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Bromophenylmorpholine Derivatives

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for optimizing the therapeutic potential of bromophenylmorpholine derivatives. These studies investigate how modifications to the chemical structure affect the biological activity and physicochemical properties of the compounds.

Several key structural features have been identified as important for the anticancer activity of these derivatives:

Halogen Substitution: The presence and position of the bromine atom on the phenyl ring are significant. rsc.org Electron-withdrawing groups, such as halogens (Cl, Br) and nitro groups (NO2), on the phenyl ring have been shown to enhance anticancer activity. rsc.org For example, a 4-chlorophenyl substituted analogue of a 4H-chromene hybrid demonstrated potent cytotoxicity. arkat-usa.org In another study, a para-bromophenyl derivative of a morpholine-based thiazole showed good potency as a carbonic anhydrase-II inhibitor. rsc.org

The Morpholine Ring: This heterocyclic ring is not just a passive component. The oxygen atom can form hydrogen bonds, and the ring itself can improve pharmacokinetic properties. researchgate.netmdpi.com Its flexible conformation allows for optimal positioning within biological targets. nih.govnih.govacs.org

Substituents on the Phenyl Ring: The nature of the substituent at the para-position of the phenyl ring has a significant effect on antiproliferative activity. nih.gov For instance, in a series of bis-pyrazoline derivatives, the activity increased in the order of OCH3 > Cl > Br > F > H > CH3. nih.gov

Linker and Additional Heterocyclic Systems: The way the bromophenylmorpholine core is connected to other chemical moieties and the nature of these additional rings also influence activity. For example, in a series of purine derivatives, the introduction of an adamantyl moiety enhanced anticancer activity. rsc.org

SPR studies focus on how structural changes affect properties like solubility, stability, and membrane permeability. The morpholine ring is known to improve water solubility and brain permeability. nih.govnih.govacs.org The trifluoromethyl group in 4-(4-(Trifluoromethyl)phenyl)morpholine, for example, enhances thermal stability.

These SAR and SPR insights are invaluable for the rational design of new, more potent, and selective bromophenylmorpholine-based therapeutic agents. mdpi.comnih.gov

Investigation of Molecular Mechanisms of Action

The biological effects of this compound and its analogues are a result of their interactions with specific molecular targets within cells. The bromophenyl moiety can engage in nucleophilic substitution reactions, allowing it to modify biological targets, while the morpholine ring enhances solubility and cellular uptake.

One of the key mechanisms of action for the anticancer effects of these compounds is the induction of apoptosis. Studies have shown that they can activate caspase pathways, a family of proteases that play a central role in programmed cell death. Some derivatives have also been found to induce apoptosis through mitochondrial pathways.

The specific molecular targets can vary depending on the exact structure of the derivative. For example, some morpholine-containing small molecules have been developed as inhibitors of:

Tyrosine kinases

Phosphatidylinositol 3-kinases (PI3K)

Mitogen-activated protein kinases (MAPK)

Poly (ADP-ribose) polymerases (PARP)

Serine/threonine kinases

Cysteine proteases (caspases)

Topoisomerases researchgate.net

The ability of these compounds to interact with a variety of molecular targets highlights their potential as multi-targeted agents, which can be particularly effective in treating complex diseases like cancer. rsc.org For instance, one triazolopyrimidine hybrid demonstrated inhibitory activity against EGFR, TOP-II, HER-2, and Aromatase. rsc.org

Furthermore, research suggests that the bromophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues, thereby modulating the activity of enzymes or receptors. Ongoing research continues to explore the various biochemical pathways affected by these compounds, including those related to oxidative stress.

Medicinal Chemistry and Drug Discovery Applications of 4- 3-bromophenyl Morpholine

4-(3-Bromophenyl)morpholine as a Privileged Pharmacological Scaffold for Drug Design

In medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable starting point for drug design. nih.gov The morpholine heterocycle is widely regarded as such a scaffold. nih.govresearchgate.netjchemrev.comresearchgate.net It is frequently incorporated into approved and experimental drugs due to its favorable physicochemical, metabolic, and biological properties. nih.govresearchgate.net The morpholine ring can improve a compound's pharmacokinetic profile, in part by enhancing solubility and metabolic stability. nih.gov Its flexible chair-like conformation and relatively weak basicity contribute to its utility in creating molecules that can effectively interact with biological targets. researchgate.net

The this compound structure combines this privileged morpholine ring with a bromophenyl group, which adds further strategic advantages for drug design. The bromine atom on the phenyl ring is significant for several reasons:

It can participate in key interactions with biological targets, such as halogen bonding.

Its presence enables further, straightforward chemical modifications through reactions like Suzuki-Miyaura couplings, allowing for the synthesis of a diverse library of derivatives.

The bromophenyl moiety itself can engage in π-π stacking interactions with aromatic residues in proteins, contributing to binding affinity.

This combination of a proven heterocyclic scaffold with a reactive and interactive bromophenyl group makes this compound a crucial intermediate and foundational structure for developing novel bioactive compounds.

Design and Synthesis of Novel Therapeutic Agents Incorporating the this compound Moiety

The this compound scaffold is a key component in the synthesis of a variety of potential therapeutic agents, particularly in the areas of oncology and infectious diseases. Researchers have developed numerous synthetic pathways to create more complex molecules that retain this core structure.

A notable example is the development of novel inhibitors for phosphatidylinositol 3-kinases (PI3Ks), a family of enzymes often dysregulated in cancer. mdpi.com In one study, a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives were synthesized. The process involved creating a thiopyrano-pyrimidine nucleus and introducing a pyrazoline scaffold, with various substitutions on the phenyl rings, including a bromophenyl group, to explore structure-activity relationships (SAR). mdpi.com

Another significant area of research is the development of Aurora kinase inhibitors. nih.gov These enzymes are crucial for cell division, and their inhibition is a promising strategy for cancer therapy. nih.gov Scientists have designed and synthesized urea-linked aminobenzothiazole derivatives that incorporate a morpholine moiety. nih.gov For instance, the compound (4-bromophenyl)-3-(4-((6-(2-morpholin-4-ylethoxy)benzothiazol-2-ylamino)methyl)phenyl)urea was identified as a potent and selective inhibitor of Aurora B kinase. nih.gov The synthesis involved bioisosteric replacement of a previous series of compounds to improve activity. nih.gov

The following table summarizes examples of therapeutic agent classes that have been developed incorporating the bromophenylmorpholine concept.

| Class of Therapeutic Agent | Therapeutic Target | Research Area |

| Thiopyrano[4,3-d]pyrimidine Derivatives | PI3Kα | Anticancer |

| Aminobenzothiazole Derivatives | Aurora B Kinase | Anticancer |

| Morpholine-based Chalcones | Monoamine Oxidase A (MAO-A) | Antidepressant |

| Thiazole Derivatives | Carbonic Anhydrase-II | Various |

| Pyrimidine Derivatives | Serotonin/Dopamine Receptors | Neurological Disorders |

Optimization of Bioactive this compound Derivatives for Enhanced Potency, Selectivity, and Bioavailability

Once an initial bioactive compound ("hit") containing the this compound scaffold is identified, medicinal chemists work to optimize its structure to enhance potency, improve selectivity for the target, and ensure favorable bioavailability. This process involves systematic modifications to the molecule and analysis of the resulting structure-activity relationships (SAR).

In the development of PI3K inhibitors based on a thiopyrano[4,3-d]pyrimidine core, researchers found that the nature of the substituent on the phenyl rings had a significant impact on anticancer activity. mdpi.com The study revealed that derivatives containing electron-withdrawing groups, such as chlorine (Cl), fluorine (F), and bromine (Br), exhibited greater potency against cancer cell lines than compounds with electron-donating groups like methoxy (OCH₃). mdpi.com

The table below, based on data from this study, illustrates the effect of different substituents on the cytotoxic activity (IC₅₀) of these morpholine-containing compounds against the A549 lung cancer cell line. mdpi.com

| Compound | R¹ Substituent | R² Substituent | IC₅₀ (μM) against A549 |

| 7a | H | H | 18.34 ± 1.15 |

| 7c | 3,4-diCl | 4-Br | 8.91 ± 0.72 |

| 7g | 4-Cl | 4-Cl | 9.16 ± 0.81 |

| 7j | 4-F | 4-Br | 10.27 ± 0.94 |

| 7h | 4-OCH₃ | H | 21.32 ± 1.03 |

| 7l | H | 4-OCH₃ | 25.47 ± 1.62 |

Data sourced from a study on thiopyrano[4,3-d]pyrimidine derivatives as PI3K inhibitors. mdpi.com

Similarly, in a study on carbonic anhydrase-II inhibitors, a derivative with a 4-bromophenyl group showed good potency (IC₅₀ of 23.80 μM), suggesting that larger halogens could increase the inhibitory activity. rsc.org Optimization efforts also focus on selectivity. For instance, in the development of meprin α inhibitors, modifications to a lead compound, including the introduction of a morpholine group, were made to enhance potency while maintaining or improving selectivity over the related meprin β enzyme. nih.gov

Hit-to-Lead and Lead Optimization Strategies in Bromophenylmorpholine-Based Drug Discovery

The journey from an initial discovery to a viable drug candidate involves two critical phases: hit-to-lead (H2L) and lead optimization (LO). upmbiomedicals.com The H2L process refines the initial "hits" from high-throughput screening into a smaller set of more potent "lead" compounds. upmbiomedicals.com The LO phase then further modifies these leads to achieve a balanced profile of potency, selectivity, and drug-like properties (pharmacokinetics and safety). upmbiomedicals.comvichemchemie.com

In the context of bromophenylmorpholine-based drug discovery, these strategies are applied to systematically improve compound performance. Key activities in these phases include:

Structure-Activity Relationship (SAR) Studies : As described in the previous section, chemists synthesize and test analogues to understand which parts of the molecule are essential for activity. upmbiomedicals.com This was critical in the development of BET bromodomain inhibitors, where moving from an initial fragment hit to a potent lead involved understanding the key interactions required for potency and selectivity. acs.org

Computational Chemistry : In silico tools, including molecular docking and quantitative structure-property relationship (QSPAR) modeling, are used to predict how modifications will affect a compound's binding to its target and its pharmacokinetic properties. vichemchemie.comnih.gov This allows for the pre-filtering of ideas before committing to synthesis. vichemchemie.com

Improving Physicochemical Properties : Optimization is not solely about potency. Efforts are made to improve properties like solubility and metabolic stability. The morpholine ring itself is often added to a lead compound for this very purpose. nih.gov In the optimization of BET bromodomain inhibitors, modifications were made that not only delivered potent and selective compounds but also improved physicochemical properties like solubility. acs.org

The ultimate goal of these optimization strategies is to identify a single candidate molecule with the best possible balance of properties to maximize its chances of success in clinical development. upmbiomedicals.com

Development of Research Tools and Probes Based on this compound

Beyond their potential as therapeutic agents, compounds derived from this compound are valuable as research tools and chemical probes. These molecules are designed to interact with specific biological targets, allowing scientists to investigate cellular pathways and the roles of particular enzymes or receptors.

The this compound scaffold is well-suited for this purpose for several reasons:

Site for Functionalization : The bromine atom serves as a convenient chemical handle. It can be replaced through cross-coupling reactions to attach various functional groups, such as fluorescent dyes, biotin tags for protein isolation, or photo-reactive groups for photoaffinity labeling experiments. This allows researchers to visualize, isolate, or permanently label the biological target.

High Selectivity Potential : The goal of probe development is often to create a molecule that interacts with a single target with very high selectivity. nih.gov Through the optimization strategies discussed previously, derivatives of this compound can be refined to achieve this. In the development of meprin α inhibitors, a primary goal was to maximize selectivity over other related enzymes to create a useful probe for studying meprin α's specific biological functions. nih.gov

Favorable Core Properties : The morpholine ring can impart drug-like properties that are also beneficial for a research probe, such as sufficient solubility and cell permeability to reach its target in a biological system. nih.gov

By using these specialized molecules, researchers can explore complex biological systems, validate new drug targets, and gain a deeper understanding of disease mechanisms.

Emerging Research Directions and Future Perspectives for this compound Research

The chemical scaffold this compound, a distinct molecule featuring a morpholine ring attached to a brominated phenyl group, serves as a pivotal building block in synthetic and medicinal chemistry. While its role as a versatile intermediate is well-established, current research is charting new territories, pushing the boundaries of its application and synthesis. This article explores the emerging research directions and future outlook for this compound, focusing on novel synthetic strategies, unexplored biological applications, and the integration of cutting-edge technologies.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-(3-Bromophenyl)morpholine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3-bromophenyl bromide and morpholine. Optimization parameters include:

- Solvent : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Catalyst : Use of Cu(I) or Pd catalysts to accelerate aryl halide substitution .

- Temperature : Reactions often proceed at 80–120°C for 6–24 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields >90% purity .

- Data Table :

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | None | 100 | 12 | 65 |

| DMSO | CuI | 120 | 8 | 82 |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the morpholine ring and bromophenyl substitution pattern. Key signals include δ ~3.7 ppm (morpholine protons) and δ ~7.2–7.5 ppm (aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks at m/z 242.11 (CHBrNO) .

- X-ray Crystallography : Resolves bond angles/distances (e.g., C-Br bond length ~1.89 Å) and crystal packing .

Q. What are the key solubility and stability properties of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Soluble in DCM, THF, and DMSO; sparingly soluble in water. Pre-solubilization in DMSO is recommended for biological assays .

- Stability : Stable at RT for 6 months if stored in airtight containers under inert gas (N). Degrades in acidic/oxidizing conditions, releasing HBr .

Advanced Research Questions

Q. How can the bromine substituent in this compound be functionalized for targeted molecular diversification?

- Methodological Answer : The bromine atom enables cross-coupling reactions:

- Suzuki-Miyaura : React with aryl boronic acids (Pd(PPh), NaCO, DME/HO, 80°C) to form biaryl derivatives .

- Buchwald-Hartwig Amination : Introduce amines using Pd(dba) and Xantphos .

- Case Study : Coupling with 4-pyridylboronic acid yielded a kinase inhibitor precursor (85% yield) .

Q. What computational strategies are effective in predicting the reactivity and binding interactions of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Model transition states for substitution reactions (e.g., B3LYP/6-31G* basis set) to predict regioselectivity .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like PI3Kγ (PDB ID: 7JTO). The morpholine ring often engages in hydrogen bonding .

Q. How should researchers address contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., IC measurements) across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific kinase inhibition .

- Structural Confirmation : Verify analog purity via HPLC and XRD to exclude impurities as activity drivers .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報